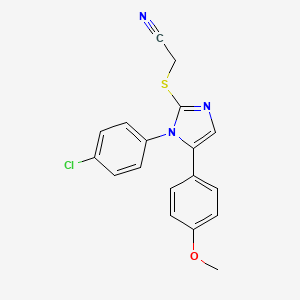

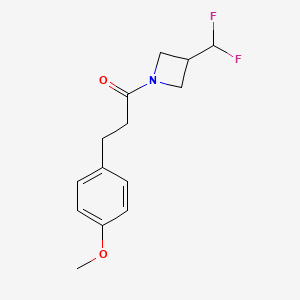

![molecular formula C9H9N3O2 B2789358 2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 1369085-83-5](/img/structure/B2789358.png)

2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are known for their diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .

Synthesis Analysis

The synthesis of triazolopyrimidines can be achieved through a multicomponent reaction using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . The selective reduction of triazolopyrimidines to dihydro derivatives and the use of triazolo pyrimidines as starting compounds in multicomponent synthesis of dihydropyrido triazolopyrimidinecarboxylates has been demonstrated .Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties: 2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid exhibits promising anticancer activity. Researchers have identified its potential as an inhibitor of specific kinases involved in cancer cell proliferation. By targeting these kinases, this compound could play a crucial role in cancer therapy .

Anti-Inflammatory Activity: The incorporation of a 1,2,4-triazolo[1,5-a]pyridine moiety into ursolic acid derivatives enhances their anti-inflammatory properties. This modification leads to unexpected improvements in anti-inflammatory activity, making it a valuable area of study .

Agrochemicals

Agrobactericides: Recent studies highlight the potential of 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolin-4-one derivatives as lead compounds for developing more efficient agrobactericides. These compounds could contribute significantly to sustainable agriculture by combating plant pathogens .

Material Sciences

Functional Materials: Beyond medicinal applications, 1,2,4-triazolo[1,5-a]pyridines find use in material sciences. Their unique structure makes them suitable for designing functional materials, such as sensors, catalysts, and organic electronic devices .

Antimicrobial Agents

Antibacterial Activity: Novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyridines exhibit promising antibacterial activity against standard bacteria and multidrug-resistant clinical isolates. These compounds outperform reference drugs in terms of minimum inhibitory concentration (MIC) values .

Conclusion

2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is a versatile compound with applications spanning medicinal chemistry, agrochemicals, material sciences, and antimicrobial research. Its unique structure and diverse properties continue to inspire innovative studies across various scientific fields . 🌿🔬

Mécanisme D'action

Target of Action

Compounds with a similar structure, 1,2,4-triazolo[1,5-a]pyridines, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

Similar compounds, such as 2-(benzylthio)-1,2,4-triazolo[1,5-a]pyrimidines, have been described as cyclic adenosine 3′,5′-monophosphate (camp) phosphodiesterase (pde) inhibitors . This suggests that these compounds might inhibit the enzymatic activity of PDE, leading to an increase in intracellular cAMP levels, which can result in various downstream effects depending on the cell type .

Biochemical Pathways

The inhibition of pde, as seen in similar compounds, would lead to an increase in camp levels . Elevated cAMP can activate protein kinase A (PKA), which can phosphorylate various target proteins, affecting multiple biochemical pathways, including glycogen, sugar, and lipid metabolism .

Result of Action

Similar compounds have shown moderate antiproliferative activities against cancer cells , suggesting that this compound might also have potential anticancer effects.

Propriétés

IUPAC Name |

2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-7-10-8-4-3-6(9(13)14)5-12(8)11-7/h3-5H,2H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWQLYLJZIHVPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C=C(C=CC2=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

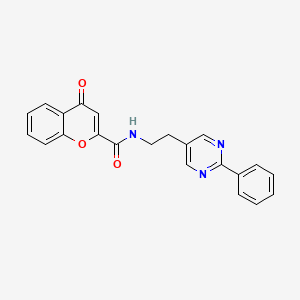

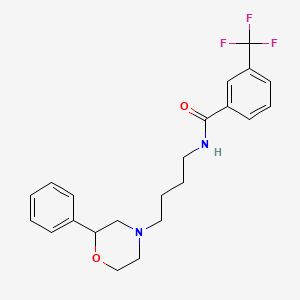

![2-(2,5-dioxopyrrolidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2789276.png)

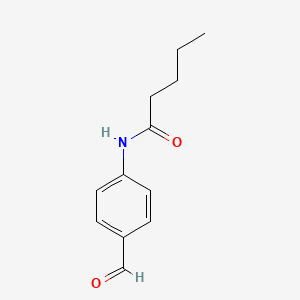

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-bromobenzoate](/img/structure/B2789277.png)

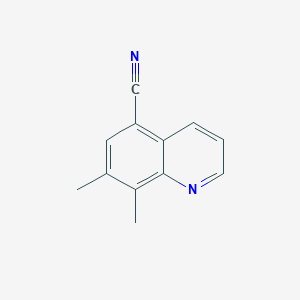

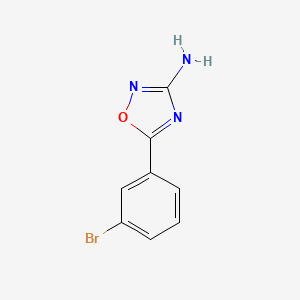

![1-{[3-(Diethylamino)propyl]amino}-3-methyl-2-(2-methylprop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2789279.png)

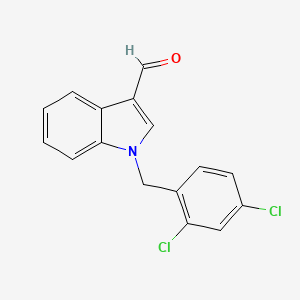

![[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]amine hydrochloride](/img/structure/B2789282.png)

![3-(2,5-dimethylbenzyl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2789286.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2789287.png)